molecular formula C11H6F6N2O B13509236 N-[2,5-bis(trifluoromethyl)phenyl]-2-cyanoacetamide

N-[2,5-bis(trifluoromethyl)phenyl]-2-cyanoacetamide

Cat. No.: B13509236
M. Wt: 296.17 g/mol
InChI Key: OHJZESBMLHHGOO-UHFFFAOYSA-N
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Description

N-[2,5-bis(trifluoromethyl)phenyl]-2-cyanoacetamide is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring and a cyanoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2,5-bis(trifluoromethyl)phenyl]-2-cyanoacetamide typically involves the reaction of 2,5-bis(trifluoromethyl)aniline with cyanoacetic acid or its derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: N-[2,5-bis(trifluoromethyl)phenyl]-2-cyanoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2,5-bis(trifluoromethyl)phenyl]-2-cyanoacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2,5-bis(trifluoromethyl)phenyl]-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
  • N-Phenyl-bis(trifluoromethanesulfonimide)

Comparison: N-[2,5-bis(trifluoromethyl)phenyl]-2-cyanoacetamide is unique due to its cyanoacetamide moiety, which distinguishes it from other trifluoromethyl-containing compounds

Properties

Molecular Formula

C11H6F6N2O

Molecular Weight

296.17 g/mol

IUPAC Name

N-[2,5-bis(trifluoromethyl)phenyl]-2-cyanoacetamide

InChI

InChI=1S/C11H6F6N2O/c12-10(13,14)6-1-2-7(11(15,16)17)8(5-6)19-9(20)3-4-18/h1-2,5H,3H2,(H,19,20)

InChI Key

OHJZESBMLHHGOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CC#N)C(F)(F)F

Origin of Product

United States

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